Irinotecan-d5 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

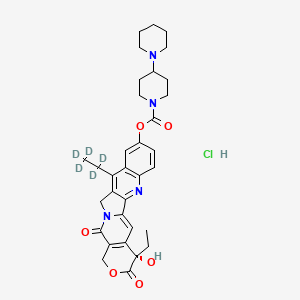

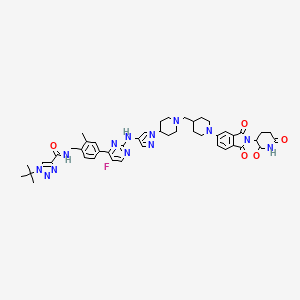

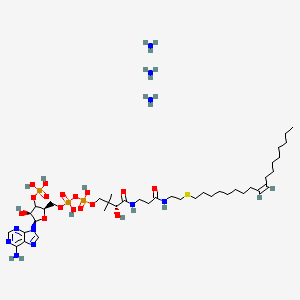

Irinotecan-d5 (hydrochloride) is a deuterated form of irinotecan hydrochloride, a semi-synthetic derivative of camptothecin. Camptothecin is a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. Irinotecan hydrochloride is widely used as a chemotherapeutic agent, particularly for the treatment of metastatic colorectal cancer and pancreatic adenocarcinoma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of irinotecan hydrochloride involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of irinotecan hydrochloride often employs advanced techniques such as supercritical fluid expansion into an aqueous solution. This method optimizes the encapsulation efficiency, homogeneity, and stability of the product. Polyethylene glycolylated (PEGylated) liposomes are commonly used to improve the pharmacokinetics and reduce the toxicity of irinotecan hydrochloride .

Análisis De Reacciones Químicas

Types of Reactions: Irinotecan hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of irinotecan hydrochloride in the liver and gastrointestinal tract produces its active metabolite, SN-38 .

Common Reagents and Conditions: Common reagents used in the reactions involving irinotecan hydrochloride include carboxylesterase for hydrolysis and cytochrome P450 enzymes for oxidation. The reaction conditions typically involve physiological pH and temperature .

Major Products Formed: The major product formed from the hydrolysis of irinotecan hydrochloride is SN-38, which is a potent inhibitor of DNA topoisomerase I. This inhibition leads to the arrest of the cell cycle and cancer cell death .

Aplicaciones Científicas De Investigación

Irinotecan hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for the treatment of various cancers, including colorectal, pancreatic, and lung cancers . In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to study the mechanisms of DNA replication and repair. In industry, it is used in the development of advanced drug delivery systems, such as PEGylated liposomes .

Mecanismo De Acción

Irinotecan hydrochloride exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in the DNA double helix during replication and transcription. By inhibiting this enzyme, irinotecan hydrochloride prevents the religation of single-strand breaks in the DNA, leading to DNA damage and cell death. The active metabolite SN-38 is primarily responsible for this inhibitory activity .

Comparación Con Compuestos Similares

Irinotecan hydrochloride is similar to other topoisomerase inhibitors, such as topotecan and camptothecin. it is unique due to its enhanced water solubility and improved pharmacokinetics. The bis-piperidine side chain in irinotecan hydrochloride provides these advantages over other similar compounds . Other similar compounds include topotecan, which is also used as a chemotherapeutic agent, and camptothecin, the natural alkaloid from which irinotecan hydrochloride is derived .

Propiedades

Fórmula molecular |

C33H39ClN4O6 |

|---|---|

Peso molecular |

628.2 g/mol |

Nombre IUPAC |

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i1D3,3D2; |

Clave InChI |

GURKHSYORGJETM-VABPKVOWSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl |

SMILES canónico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)

![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)

![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)

![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)